AMPPD

Description

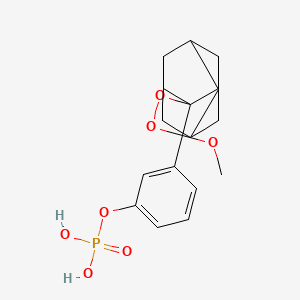

Structure

3D Structure

Properties

IUPAC Name |

[3-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23O7P/c1-22-18(13-3-2-4-16(10-13)23-26(19,20)21)17(24-25-18)14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15H,5-9H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIPYISRNJUPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC(=CC=C5)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924138 | |

| Record name | 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122341-56-4 | |

| Record name | 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122341564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthetic pathway for 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD), a widely used chemiluminescent substrate for alkaline phosphatase.[1][2] The synthesis involves a multi-step process, beginning with the formation of a key enol ether intermediate, followed by phosphorylation and a final photooxidation to yield the target 1,2-dioxetane. This guide consolidates information from established synthetic protocols to provide a comprehensive resource for researchers in the field.

I. Overview of the Synthetic Pathway

The synthesis of this compound can be broadly divided into three key stages:

-

Synthesis of the Enol Ether Intermediate: This stage involves the reaction of 2-adamantanone with a substituted benzophenone derivative to form the central spiroadamantane enol ether structure. A common approach utilizes a McMurry reaction, which is effective for creating the double bond.[3]

-

Phosphorylation of the Enol Ether: The hydroxyl group on the phenyl ring of the enol ether is phosphorylated to introduce the phosphate moiety, which is crucial for the enzymatic activation of this compound.

-

Photooxidation to form the 1,2-Dioxetane: The final step is the [2+2] cycloaddition of singlet oxygen to the enol ether double bond, which forms the unstable four-membered dioxetane ring responsible for the chemiluminescent properties of the molecule.

Below is a diagram illustrating the logical flow of the this compound synthesis.

Figure 1: Logical workflow of the this compound synthesis pathway.

II. Detailed Experimental Protocols

The following sections provide a detailed breakdown of the experimental procedures for each stage of the this compound synthesis.

Stage 1: Synthesis of the Enol Ether Intermediate

A common method for the formation of the key enol ether intermediate, substituted phenylmethoxy-methylene adamantane, involves the use of novel catalytic systems to react 2-adamantanone and 3-hydroxybenzoate.[4] An alternative and simplified method utilizes the McMurry reaction with cheap and readily available starting materials, methyl m-hydroxybenzoate and adamantanone.[3]

Protocol via McMurry Reaction:

-

Reaction Setup: In a dried reaction vessel under an inert atmosphere, combine methyl m-hydroxybenzoate and 2-adamantanone.

-

Reagent Addition: Add the McMurry reagent (e.g., a mixture of TiCl4 and a reducing agent like Zn or LiAlH4) to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out in an appropriate solvent, such as tetrahydrofuran (THF), and may require elevated temperatures.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched, and the crude product is extracted. The enol ether intermediate is then purified using column chromatography.

Stage 2: Phosphorylation of the Enol Ether

The hydroxyl group of the enol ether intermediate is then phosphorylated.

Protocol for Phosphorylation:

-

Reaction Setup: The enol ether intermediate is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile, under an inert atmosphere.

-

Reagent Addition: A phosphorylating agent, such as phosphorus oxychloride (POCl3), is added to the solution, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated.[3]

-

Esterification: The resulting phosphoryl chloride intermediate can be further reacted with a suitable alcohol, such as trihydroxy-propionitrile, to form a stable phosphate intermediate.[3]

-

Hydrolysis and Purification: The protecting groups on the phosphate are removed by hydrolysis, and the final phosphorylated intermediate is purified.

Stage 3: Photooxidation to form the 1,2-Dioxetane

The final step in the synthesis of this compound is the formation of the 1,2-dioxetane ring through a photooxidation reaction.[4]

Protocol for Photooxidation:

-

Reaction Setup: The enol ether phosphate salt is dissolved in a suitable solvent, such as chloroform (CHCl3).[5]

-

Sensitizer Addition: A photosensitizer, such as methylene blue on silica gel, is added to the solution.[5]

-

Photooxidation: The solution is irradiated with light (typically from a sodium lamp) while oxygen is bubbled through it. The reaction is usually carried out at a low temperature (e.g., 0-5 °C).

-

Purification: After the reaction, the sensitizer is removed by filtration, and the solvent is evaporated. The resulting crude this compound is then purified, often by recrystallization or chromatography.

III. Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of this compound, based on the protocol described in the patent literature.[5]

| Step | Starting Material | Reagent | Solvent | Yield |

| Enol Ether Formation | 2-Adamantanone, Methyl m-hydroxybenzoate | McMurry Reagent | THF | 85% |

| Phosphorylation | Enol Ether Intermediate | Phosphorus oxychloride, Trihydroxy-propionitrile | CH2Cl2 | - |

| Photooxidation | Enol ether phosphate salt (0.065 g, 0.00017 mole) | Methylene blue on silica gel (0.210 g) | CHCl3 (25 ml) | - |

Note: Yields for the phosphorylation and photooxidation steps are not explicitly stated in all public sources and can vary based on the specific conditions and scale of the reaction.

IV. Synthesis Pathway Diagram

The following diagram illustrates the chemical transformations in the synthesis of this compound.

Figure 2: Chemical pathway for the synthesis of this compound.

References

- 1. 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | 122341-56-4 | FS175657 [biosynth.com]

- 2. 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | 122341-56-4 | S-7601 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102030779A - Preparation method of chemiluminescence material this compound (4-methoxy-4-(3-phenylphosphonic)spiro[1,2-dioxetane-3,2'-adamantane]disodium salt) for immunoassay - Google Patents [patents.google.com]

- 5. WO1989006226A1 - Synthesis of 1,2-dioxetanes and intermediates therefor - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties and Stability of AMPPD

Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan}-4-yl)phenyl phosphate, commonly known as this compound, is a widely utilized chemiluminescent substrate for the enzyme alkaline phosphatase (ALP). Its high sensitivity and favorable kinetics make it an essential tool in various bioanalytical applications, including immunoassays and nucleic acid hybridization assays. This guide provides a comprehensive overview of its chemical properties and stability profile.

Core Chemical Properties

This compound is a 1,2-dioxetane derivative.[1][2] Its structure incorporates a phosphate group, which, upon enzymatic cleavage, initiates a multi-step chemical reaction culminating in the emission of light.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | [5] |

| Common Synonyms | Lumi-Phos Plus; Lumigen PPD; PPD | [1][5][6] |

| CAS Number | 122341-56-4 | [1][5][7] |

| Molecular Formula | C₁₈H₂₃O₇P | [5][7] |

| Molecular Weight | 382.34 g/mol | [5][7] |

| Physical State | White to almost white powder or fine crystals. | [5][8] |

| Solubility (in Water) | ≥ 40 mg/mL at 25°C. | [7] |

| Boiling Point | 548.6°C at 760 mmHg | [8] |

| Flash Point | 285.6°C | [8] |

| Density | 1.47 g/cm³ | [8] |

Mechanism of Chemiluminescence

The light-emitting properties of this compound are triggered by alkaline phosphatase in a well-defined reaction pathway. The intensity of the emitted light is directly proportional to the concentration of ALP, enabling sensitive quantification.[3][4][5]

-

Enzymatic Dephosphorylation : Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the this compound molecule.[3][4]

-

Formation of an Unstable Intermediate : This enzymatic reaction generates a transient and unstable dioxetane phenolate anion (m-AMPD).[3][9]

-

Spontaneous Decomposition : The m-AMPD intermediate spontaneously decomposes, yielding an excited-state methyl m-oxybenzoate anion (m-MOB⁻).[3][9]

-

Photon Emission : The excited-state anion relaxes to its ground state, releasing energy in the form of a photon of light.[3][9]

Stability Profile

The stability of this compound is critical for its performance and shelf-life. It is primarily influenced by temperature, light exposure, and pH.

Temperature: this compound exhibits distinct stability profiles depending on its formulation (powder, stock solution, or ready-to-use substrate).

-

Powder Form : The solid form of this compound is the most stable, with a long shelf-life when stored correctly.[5][7]

-

Stock Solutions : Concentrated solutions in an appropriate solvent are less stable than the powder and require frozen storage to prevent degradation. Repeated freeze-thaw cycles should be avoided by storing the solution in aliquots.[1][6]

-

Working Solutions : Ready-to-use substrate solutions demonstrate good thermal stability, with tests showing that the luminescence value is retained above 90% even after incubation at 37°C for several weeks when protected from light.[4]

Light Exposure: this compound is highly sensitive to light. Exposure, even for a short duration, can lead to auto-degradation and a significant increase in background signal, which compromises the signal-to-noise ratio of the assay.[4] Therefore, all forms of this compound must be stored in light-protected containers.[3][4]

pH: The enzymatic reaction of this compound is pH-dependent, functioning optimally in alkaline conditions. Commercial substrate solutions are typically supplied in a buffer with a pH around 9.5.[3] The subsequent decomposition of the intermediate and the emission spectrum of the final emitter can also be influenced by the pH of the aqueous solution.[9]

Table 2: Recommended Storage and Stability of this compound Formulations

| Formulation | Storage Temperature | Duration | Key Considerations | Citation(s) |

| Powder | -20°C | 1 to 3 years | Protect from light. | [5][7] |

| 4°C | 2 years | Protect from light. | [7] | |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [1][6] |

| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [1][6] | |

| Ready-to-Use Liquid | 2-8°C | > 2 years | Must be strictly protected from light. | [3][4] |

Experimental Protocols and Handling

Proper handling and adherence to established protocols are essential to ensure the consistent performance and stability of this compound.

Protocol 1: Stock Solution Preparation

To prepare a stock solution, the powdered this compound is dissolved in a suitable solvent.

-

Weighing : Accurately weigh the required amount of this compound powder in a light-protected environment.

-

Dissolution : Add the appropriate solvent (e.g., water). To aid solubility, the mixture can be gently heated to 37°C and sonicated in an ultrasonic bath.[1]

-

Sterilization : For aqueous solutions, sterilization by filtration through a 0.22 μm filter is recommended before use.[6]

-

Aliquoting and Storage : Dispense the stock solution into small, single-use, light-proof aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[1][6] Store immediately at -80°C or -20°C.[6]

Protocol 2: Thermal Stability Assessment

The stability of a liquid this compound formulation can be evaluated through an accelerated stability test.

-

Initial Measurement : Determine the background and signal luminescence values of the this compound solution under standard assay conditions (e.g., using a defined concentration of ALP).[4]

-

Incubation : Place the solution in a temperature-controlled incubator at 37°C, ensuring it is strictly protected from light.[3][4]

-

Time-Point Analysis : After a defined period (e.g., 7, 14, or 28 days), remove the sample and allow it to return to room temperature.[3][4]

-

Final Measurement : Re-measure the luminescence value under the same standard conditions as the initial measurement.

-

Evaluation : Calculate the percentage of retained luminescence. A stable formulation should retain over 90% of its initial signal intensity.[3][4]

References

- 1. glpbio.com [glpbio.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. OEM this compound-Chemiluminescent Substrate Hyasen and Hyasen Biotech | Hyasen [hyasen.com]

- 4. hzymesbiotech.com [hzymesbiotech.com]

- 5. maxchemtech.com [maxchemtech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Synthesis of Spiroadamantane-1,2-dioxetane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of spiroadamantane-1,2-dioxetane derivatives, a class of compounds renowned for their unique chemiluminescent properties and increasing applications in biomedical research and diagnostics. This document details the synthesis of the parent dispiro[adamantane-2,3'-[1][2]dioxetane-4',2''-adamantane] and provides a representative protocol for the preparation of a functionalized derivative designed for specific analyte detection.

Core Synthesis Pathway

The synthesis of the parent spiroadamantane-1,2-dioxetane is a two-step process that begins with the preparation of the key olefin intermediate, adamantylideneadamantane. This is followed by a [2+2] cycloaddition reaction with singlet oxygen to form the strained four-membered dioxetane ring.

Caption: General synthesis workflow for spiroadamantane-1,2-dioxetane.

Quantitative Data Summary

The following tables summarize key quantitative data for the pivotal compounds in the synthesis of the parent spiroadamantane-1,2-dioxetane.

Table 1: Physicochemical and Yield Data

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Adamantylideneadamantane | C₂₀H₂₈ | 268.44 | 184-185 | ~85 |

| Dispiro[adamantane-2,3'-[1][2]dioxetane-4',2''-adamantane] | C₂₀H₂₈O₂ | 300.44 | 175-177 | ~90 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| Adamantylideneadamantane | 3.17 (s, 4H), 1.90 (s, 12H), 1.76 (s, 12H) | 132.3, 39.5, 37.2, 32.4, 28.6 | 268 [M]⁺ |

| Dispiro[adamantane-2,3'-[1][2]dioxetane-4',2''-adamantane] | 2.3-1.6 (m) | 88.9, 37.8, 36.9, 33.3, 27.0, 26.8 | 301 [M+H]⁺ |

Detailed Experimental Protocols

Protocol 1: Synthesis of Adamantylideneadamantane

This procedure outlines a common method for the synthesis of the olefin precursor.

Materials:

-

Adamantanone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust

-

Pyridine

-

Dry Tetrahydrofuran (THF)

Procedure:

-

A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with zinc dust and dry THF under an inert atmosphere (e.g., argon).

-

The suspension is cooled to -10 °C, and TiCl₄ is added dropwise with vigorous stirring.

-

The cooling bath is removed, and the mixture is heated to reflux for 2 hours.

-

After cooling to room temperature, a solution of adamantanone and pyridine in dry THF is added dropwise.

-

The reaction mixture is then refluxed for 12 hours.

-

Upon cooling, the reaction is quenched by the slow addition of a saturated aqueous potassium carbonate solution.

-

The mixture is filtered, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford adamantylideneadamantane as a white solid.

Protocol 2: Synthesis of Dispiro[adamantane-2,3'-[1][2]dioxetane-4',2''-adamantane]

This protocol describes the photooxidation of the olefin to the corresponding dioxetane.

Materials:

-

Adamantylideneadamantane

-

Methylene blue (as photosensitizer)

-

Dichloromethane (CH₂Cl₂)

-

Oxygen gas

Procedure:

-

Adamantylideneadamantane is dissolved in dichloromethane in a photoreactor.

-

A catalytic amount of methylene blue is added to the solution.

-

The solution is irradiated with a suitable light source (e.g., a sodium lamp) while a steady stream of oxygen is bubbled through it.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/acetone) to yield the pure dispiro[adamantane-2,3'-[1][2]dioxetane-4',2''-adamantane] as a crystalline solid.

Synthesis of a Functionalized Chemiluminescent Probe

The modular nature of spiroadamantane-1,2-dioxetane synthesis allows for the incorporation of various functional groups to create probes for specific analytes. The following diagram illustrates a general strategy for creating a chemiluminescent probe, where a triggering group is attached to a phenolic precursor.

Caption: Logical workflow for the synthesis and activation of a functionalized probe.

Representative Protocol: Synthesis of a Phenol-based Spiroadamantane-1,2-dioxetane Probe

This protocol outlines the key steps for synthesizing a dioxetane with a phenolic moiety, which can be further functionalized to act as a chemiluminescent probe.

1. Synthesis of the Phenolic Olefin Precursor:

-

A protected hydroxybenzaldehyde is reacted with the ylide generated from (adamantan-2-yl)triphenylphosphonium bromide using a strong base (e.g., n-butyllithium) in an appropriate solvent like THF.

-

The protecting group (e.g., a silyl ether) is then removed using a standard deprotection agent (e.g., tetrabutylammonium fluoride - TBAF) to yield the phenolic olefin.

2. Photooxidation to the Dioxetane:

-

The phenolic olefin is subjected to photooxidation as described in Protocol 2, using a photosensitizer like methylene blue or Rose Bengal, to form the corresponding phenol-substituted spiroadamantane-1,2-dioxetane.

3. Functionalization (Optional):

-

The free phenolic hydroxyl group can then be further modified. For instance, it can be reacted with a specific protecting group that is cleavable by a target analyte (e.g., an enzyme or a reactive oxygen species). This cleavage event unmasks the phenolate, which triggers the decomposition of the dioxetane and subsequent light emission.

This guide provides a foundational understanding of the synthesis of spiroadamantane-1,2-dioxetane derivatives. The detailed protocols and data summaries are intended to serve as a valuable resource for researchers engaged in the design and development of novel chemiluminescent probes and other applications of this fascinating class of molecules.

References

An In-depth Technical Guide to Chemiluminescent Substrates for Alkaline Phosphatase

Introduction

Alkaline phosphatase (AP) is a widely utilized reporter enzyme in a variety of bioanalytical assays due to its high turnover rate and stability. In combination with chemiluminescent substrates, AP enables highly sensitive detection of target molecules in applications ranging from immunoassays to nucleic acid hybridization. Chemiluminescence is the emission of light as a result of a chemical reaction.[1] When an enzyme like alkaline phosphatase catalyzes the reaction of a specific substrate, an intermediate product is formed in an electronically excited state.[2] As this intermediate decays to a stable ground state, it releases energy in the form of photons, which can be measured by a luminometer.[2] This method offers significant advantages over colorimetric or fluorometric detection, primarily in its superior sensitivity and wide dynamic range.

Core Mechanism of Action: 1,2-Dioxetanes

The most prevalent and sensitive chemiluminescent substrates for alkaline phosphatase are based on 1,2-dioxetane scaffolds.[3] The general mechanism involves the enzymatic dephosphorylation of a phosphate-substituted 1,2-dioxetane derivative.

-

Enzymatic Cleavage : Alkaline phosphatase catalyzes the removal of a phosphate group from the 1,2-dioxetane substrate.[4][5]

-

Formation of an Unstable Intermediate : This dephosphorylation generates a highly unstable phenolate anion intermediate (a dioxetane oxyanion).[4][6]

-

Decomposition and Light Emission : The unstable anion rapidly decomposes, breaking down into two separate carbonyl compounds (e.g., an ester and a ketone). This decomposition process releases energy, causing one of the carbonyl products to be formed in an electronically excited state. As it returns to its ground state, it emits light. The wavelength of the emitted light is characteristic of the specific substrate's chemical structure.[6]

The light emission is typically a prolonged "glow" rather than a brief "flash," which provides a stable signal that can be measured over an extended period, often reaching a plateau within minutes to an hour.[3][7]

Common Chemiluminescent Substrates

Several 1,2-dioxetane derivatives have been developed to optimize performance for different applications.

-

CSPD® (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate) : A versatile substrate used for protein and nucleic acid blotting on membranes.[2] It is known for providing high sensitivity in applications like Southern, Northern, and Western blotting.[2]

-

CDP-Star® (Disodium 2-chloro-5-(4-methoxyspiro {1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl) phenyl phosphate) : A widely used substrate for immunoassays and nucleic acid detection.[4][8] It offers extremely sensitive and fast detection, with maximum light emission on nylon membranes reached within minutes.[4] The light emission occurs at a wavelength of 466 nm.[4]

-

AMPPD® (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate) : A popular substrate for various chemiluminescent immunoassays (CLIA).[5] Upon hydrolysis by AP, it forms a stable anion with a decomposition half-life of 2-30 minutes, emitting continuous light at 470 nm.[2][5] The signal typically peaks around 15 minutes and remains stable for up to an hour.[2]

-

Lumi-Phos™ 530 : A ready-to-use formulation containing a 1,2-dioxetane substrate (Lumigen PPD).[7][9] It incorporates a unique co-surfactant system that enhances energy transfer, resulting in a broad light emission with a maximum at 530 nm.[7][10] It is reported to be 10,000 times more sensitive than colorimetric substrates in solution assays.[7][10]

Quantitative Data and Substrate Comparison

The choice of substrate often depends on the required sensitivity, signal kinetics, and the detection instrumentation available.

| Substrate | Common Name(s) | Emission Max (λ) | Key Characteristics | Typical Applications |

| Adamantyl 1,2-dioxetane phosphate | This compound | ~470 nm | Glow kinetics, signal peaks in ~15 min and is stable for ~60 min[2] | ELISA, CLIA, Solution Assays |

| Chloro-substituted adamantyl 1,2-dioxetane phosphate | CSPD, CDP-Star | ~466 nm | Faster kinetics, high sensitivity on membranes[4] | Western, Southern, Northern Blotting |

| Acridan-based substrate | Lumi-Phos PRO, LumiFAST | ~430 nm | Very fast kinetics (signal in ~1 minute), improved signal-to-noise[11][12] | Automated Immunoassays |

| Dioxetane with energy transfer | Lumi-Phos 530 | ~530 nm | Broad emission peak, high sensitivity in solution[7][10] | ELISA, Magnetic Particle Assays |

Experimental Protocols and Workflows

Detailed and optimized protocols are critical for achieving maximum sensitivity and reproducibility.

Chemiluminescent ELISA Protocol

This protocol outlines a standard direct sandwich ELISA format. Optimization of antibody concentrations and incubation times is crucial and should be determined empirically.[13][14]

Materials:

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Capture Antibody

-

Blocking Buffer (e.g., Tris-buffered saline with 1% BSA and 0.05% Tween-20). Note: Avoid phosphate-based buffers as phosphate is an inhibitor of alkaline phosphatase.[13]

-

Antigen Standard and Samples

-

Detection Antibody conjugated to Alkaline Phosphatase (AP)

-

Wash Buffer (e.g., TBS with 0.05% Tween-20)

-

Assay Buffer (for substrate dilution, if required)

-

Chemiluminescent AP Substrate (e.g., CDP-Star®, Lumi-Phos™ 530)

-

White or black 96-well microplates (for minimizing background and maximizing signal)

Methodology:

-

Coating: Add 50-100 µL of capture antibody diluted in Coating Buffer to each well. Incubate for 2 hours at 37°C or overnight at 4°C.[15]

-

Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for at least 1-2 hours at room temperature to block non-specific binding sites.

-

Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.

-

Antigen Incubation: Add 100 µL of diluted antigen standards and samples to the appropriate wells. Incubate for 1-2 hours at room temperature with shaking.[14]

-

Washing: Discard the antigen solutions and wash the plate 4 times with Wash Buffer.

-

Detection Antibody Incubation: Add 100 µL of AP-conjugated detection antibody diluted in Blocking Buffer to each well. Incubate for at least 1 hour at room temperature with shaking.[15]

-

Final Washing: Discard the detection antibody and wash the plate thoroughly 4 times with Wash Buffer, followed by 1-2 washes with Assay Buffer (if different from Wash Buffer) to remove residual detergent.[15]

-

Substrate Addition & Detection: Add 100 µL of the ready-to-use chemiluminescent substrate solution to each well. Incubate for 5-10 minutes at room temperature.[15]

-

Measurement: Measure the chemiluminescence using a plate luminometer. Readings can be taken at intervals (e.g., every 10 minutes) until the signal reaches a plateau.[15]

Chemiluminescent Western Blot Protocol

This protocol describes the detection stage of a Western blot after proteins have been separated by SDS-PAGE and transferred to a membrane (PVDF or nylon).

Materials:

-

Membrane with transferred proteins

-

Blocking Buffer (e.g., TBS-T with 5% non-fat dry milk or BSA)

-

Primary Antibody specific to the target protein

-

Secondary Antibody conjugated to Alkaline Phosphatase (AP)

-

Wash Buffer (TBS-T: Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent AP Substrate (e.g., CSPD®)

-

Imaging system (X-ray film or a CCD camera-based digital imager)

Methodology:

-

Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer. Incubation is typically for 1-2 hours at room temperature or overnight at 4°C with agitation.

-

Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature with agitation.

-

Final Washing: Decant the secondary antibody solution. Wash the membrane thoroughly with Wash Buffer (e.g., three to five times for 5-10 minutes each) to remove unbound secondary antibody and minimize background.

-

Substrate Incubation: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Drain excess wash buffer from the membrane and place it on a clean surface. Add the substrate solution to completely cover the membrane surface (typically 0.1 mL per cm² of membrane).[16] Incubate for 5 minutes at room temperature.[4]

-

Imaging: Remove the membrane from the substrate solution, drain the excess liquid, and wrap it in a transparent plastic sheet or place it in a sheet protector to prevent it from drying out.[16] Expose the membrane to X-ray film or capture the signal using a digital imaging system.[4] Exposure times can vary from a few seconds to several minutes depending on signal intensity.

Conclusion

Chemiluminescent substrates for alkaline phosphatase provide a powerful tool for researchers, offering exceptional sensitivity that surpasses traditional colorimetric and fluorescent methods. The sustained "glow" kinetics of 1,2-dioxetane-based substrates allow for flexible and robust detection in a wide array of applications, including ELISA, Western blotting, and nucleic acid analysis. By understanding the underlying chemical mechanisms and adhering to optimized protocols, scientists and drug development professionals can leverage this technology to achieve low-femtogram or even attomole levels of detection, advancing research and diagnostic capabilities.

References

- 1. youtube.com [youtube.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

- 5. Chemiluminescence Immunoassay (CLIA) -AMPPD & Alkaline Phosphatase (ALP) [agappe.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lumi-Phos 530 – Bioquote [bioquote.com]

- 8. sysmex.co.jp [sysmex.co.jp]

- 9. LUMIGEN INCORPORATED Lumi-Phos 530, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 10. jd-biotech.com [jd-biotech.com]

- 11. media.beckmancoulter.com [media.beckmancoulter.com]

- 12. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]

- 13. ulab360.com [ulab360.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. youtube.com [youtube.com]

The CIEEL Mechanism in 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane, commonly known as AMPPD, is a paramount chemiluminescent substrate extensively utilized in a myriad of biological assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting. Its popularity stems from the high sensitivity and signal-to-noise ratio afforded by its unique mechanism of light emission: Chemically Initiated Electron Exchange Luminescence (CIEEL). This guide provides a comprehensive technical overview of the CIEEL mechanism as it pertains to this compound, detailing the underlying principles, quantitative parameters, and experimental protocols relevant to its application in research and drug development.

The Core Mechanism: Chemically Initiated Electron Exchange Luminescence (CIEEL)

The chemiluminescence of this compound is not a direct light-emitting reaction but rather a multi-step process initiated by an enzymatic trigger. The CIEEL mechanism for this compound can be dissected into three principal stages:

-

Enzymatic Activation: The process is initiated by the enzyme alkaline phosphatase (ALP). ALP catalyzes the hydrolysis of the phosphate group from the this compound molecule. This dephosphorylation results in the formation of a highly unstable, transient phenolate intermediate, the adamantyl-dioxetane anion (AMPD anion).

-

Intramolecular Electron Transfer and Decomposition: The newly formed phenolate anion is electron-rich and poised for intramolecular electron transfer. An electron is transferred from the phenolate moiety to the peroxide bond of the dioxetane ring. This electron transfer event destabilizes the dioxetane ring, causing it to cleave into two carbonyl-containing fragments: the excited-state methyl m-oxybenzoate anion and adamantanone.

-

Luminescence: The electronically excited methyl m-oxybenzoate anion is the light-emitting species. As it relaxes to its ground state, it releases a photon of light. The emitted light has a maximum wavelength of 470 nm.

The adamantane group plays a crucial role in the stability of the parent this compound molecule, preventing its premature decomposition and thereby minimizing background chemiluminescence. This ensures that light emission is almost exclusively dependent on the presence and activity of the triggering enzyme, alkaline phosphatase.

Quantitative Data

The efficiency and kinetics of the this compound chemiluminescent reaction are critical for its application in quantitative assays. The following tables summarize key quantitative parameters associated with the CIEEL mechanism of this compound.

| Parameter | Value | Notes |

| Maximum Emission Wavelength | 470 nm | The peak of the light emission spectrum. |

| Half-life of AMPD Anion | 2 - 30 minutes | The stability of the dephosphorylated intermediate, which influences the duration of the light signal.[1][2][3][4] |

| Chemiluminescence Quantum Yield | Varies | Highly dependent on the chemical environment, including the presence of enhancers. While a precise value is not consistently reported in the literature, it is known to be significantly enhanced in the presence of certain polymers and albumin. |

| Michaelis Constant (Km) for Alkaline Phosphatase | Substrate-dependent | The Km value for alkaline phosphatase is dependent on the specific substrate and reaction conditions. For the similar substrate p-nitrophenyl phosphate, Km values in the range of 0.2 to 0.8 mM have been reported for calf intestinal alkaline phosphatase.[5] The exact Km for this compound may vary. |

| Activation Energy (Ea) of Thermolysis | Not specifically reported for this compound | For a similar spiroadamantane-dioxetane, an activation energy of 30.7 kcal/mol has been reported for thermal decomposition. This value provides an estimate of the energy barrier for the non-enzymatic breakdown of the dioxetane ring. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. However, for research purposes, several synthetic routes have been described in the literature, often involving the following key steps:

-

McMurry Reaction: Condensation of a substituted benzophenone with adamantanone to form the corresponding alkene.

-

Photooxygenation: [2+2] cycloaddition of singlet oxygen to the double bond of the alkene to form the 1,2-dioxetane ring.

-

Phosphorylation: Introduction of the phosphate group to the phenolic hydroxyl group.

A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be found in specialized organic chemistry literature and patents.

Alkaline Phosphatase Assay using this compound

This protocol provides a general framework for the chemiluminescent detection of alkaline phosphatase activity. Reagent concentrations and incubation times may need to be optimized for specific applications.

Materials:

-

This compound substrate solution (e.g., 0.25 mM in a suitable buffer)

-

Assay buffer (e.g., 0.1 M diethanolamine, 1 mM MgCl₂, pH 10.0)

-

Alkaline phosphatase standard solutions

-

Sample containing alkaline phosphatase

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Dilute the this compound stock solution to the desired working concentration in the assay buffer. Protect the solution from light.

-

Prepare a series of alkaline phosphatase standards of known concentrations in the assay buffer.

-

-

Assay Protocol:

-

Pipette a specific volume of the sample or alkaline phosphatase standard into the wells of a microplate.

-

Add the this compound working solution to each well to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow for the enzymatic reaction and subsequent light emission to reach a stable level.

-

-

Detection:

-

Measure the chemiluminescence intensity using a luminometer. Set the measurement wavelength to detect emission around 470 nm. The integration time will depend on the signal intensity and the luminometer's sensitivity.

-

-

Data Analysis:

-

Construct a standard curve by plotting the chemiluminescence intensity versus the concentration of the alkaline phosphatase standards.

-

Determine the alkaline phosphatase activity in the samples by interpolating their chemiluminescence readings on the standard curve.

-

Mandatory Visualizations

CIEEL Signaling Pathway

Caption: The CIEEL pathway of this compound initiated by alkaline phosphatase.

Experimental Workflow for ALP Assay

Caption: A generalized workflow for an alkaline phosphatase assay using this compound.

References

- 1. Kinetic behaviour of calf-intestinal alkaline phosphatase with 4-methylumbelliferyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | 122341-56-4 | FS175657 [biosynth.com]

- 4. 122341-56-4 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane, CasNo.122341-56-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. Distinct Metal Ion Requirements for the Phosphomonoesterase and Phosphodiesterase Activities of Calf Intestinal Alkaline Phosphatase [openbiochemistryjournal.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of AMPPD

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMPPD, or 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane, is a widely utilized chemiluminescent substrate for alkaline phosphatase (AP). Its robust performance, high sensitivity, and prolonged signal emission have established it as a cornerstone reagent in a multitude of life science applications, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, and nucleic acid hybridization assays. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its key applications, and a visualization of its chemiluminescent signaling pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for understanding the handling, storage, and application of this reagent.

| Property | Value | Reference(s) |

| IUPAC Name | [3-(4-methoxyspiro[adamantane-2,3'-[1][2]dioxetan]-4'-yl)phenyl] dihydrogen phosphate | [3] |

| Synonyms | Lumigen PPD, Lumi-Phos Plus | [4][5] |

| CAS Number | 122341-56-4 | [3][6] |

| Chemical Formula | C₁₈H₂₃O₇P | [3][6] |

| Molecular Weight | 382.34 g/mol | [6][7] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in water (≥ 40 mg/mL) | [7] |

| Peak Emission Wavelength | 470 nm | [8][9] |

| Density (Predicted) | 1.47 g/cm³ | [10] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Stability and Storage

Proper storage of this compound is critical to maintain its activity. As a solid, it should be stored at -20°C for long-term stability, where it can be kept for up to three years.[10] Stock solutions should be stored at -80°C and are stable for up to one year.[10] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at 4°C for over a week.[10] To prepare stock solutions, it is advisable to use high-purity water and sonication may be required to achieve complete dissolution.[10]

Chemiluminescent Reaction and Signaling Pathway

The chemiluminescence of this compound is triggered by the enzymatic action of alkaline phosphatase. The process involves a three-step reaction:

-

Enzymatic Dephosphorylation: Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the this compound molecule.[4]

-

Formation of an Unstable Intermediate: This dephosphorylation generates a transient and unstable dioxetane anion, AMP-D.[2][8] This intermediate has a half-life of 2 to 30 minutes.[2][8][9]

-

Light Emission: The unstable AMP-D anion decomposes, resulting in the formation of an excited-state methyl m-oxybenzoate anion. As this excited molecule relaxes to its ground state, it emits light at a characteristic wavelength of 470 nm.[2][8][9]

The intensity of the emitted light is directly proportional to the concentration of alkaline phosphatase, enabling highly sensitive quantification.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. Chemiluminescence Immunoassay (CLIA) -AMPPD & Alkaline Phosphatase (ALP) [agappe.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. maxchemtech.com [maxchemtech.com]

- 7. abmole.com [abmole.com]

- 8. Chemiluminescence Immunoassay (CLIA) -AMPPD & Alkaline Phosphatase (ALP) [agappe.com]

- 9. This compound vs. Luminol,who will be the king in luminescent immunoassay? [yacooscience.com]

- 10. This compound | TargetMol [targetmol.com]

An In-Depth Technical Guide to the Chemiluminescence Quantum Yield of AMPPD

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMPPD®, or 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxyphenyl)-1,2-dioxetane, is a paramount chemiluminescent substrate for the enzyme alkaline phosphatase (ALP). Its robust light-emitting properties upon enzymatic activation have solidified its role in a myriad of sensitive detection assays, including enzyme-linked immunosorbent assays (ELISAs) and nucleic acid hybridization assays. The efficiency of the light-producing reaction is quantified by the chemiluminescence quantum yield (ΦCL), a critical parameter for assay development and optimization. This guide provides a comprehensive overview of the chemiluminescence quantum yield of this compound, including the underlying reaction mechanism, factors influencing the quantum yield, and a detailed protocol for its measurement.

The Mechanism of this compound Chemiluminescence

The chemiluminescent reaction of this compound is a multi-step process that culminates in the emission of light. The reaction pathway is initiated by the enzymatic removal of a phosphate group, leading to the formation of a transient, unstable intermediate that decomposes to produce light.

The key steps are as follows:

-

Enzymatic Dephosphorylation : Alkaline phosphatase catalyzes the hydrolysis of the phosphate ester bond on the this compound molecule.[1][2][3] This enzymatic action results in the formation of a short-lived aryloxide intermediate, AMP-D.

-

Decomposition of the Intermediate : The AMP-D anion is unstable and decomposes, breaking the peroxide bond of the dioxetane ring.[1][2][3] This decomposition reaction is the source of the energy for the light emission.

-

Formation of an Excited State Emitter : The decomposition of the dioxetane intermediate yields an electronically excited ester, methyl m-oxybenzoate anion.

-

Light Emission : The excited ester relaxes to its ground state by emitting a photon of light. This light emission is characterized by a glow-type kinetics, with a maximum wavelength (λmax) of approximately 470 nm.[3] The light intensity typically peaks around 15 minutes after the reaction initiation and can remain stable for up to 60 minutes.[1][3]

The overall efficiency of this process is a product of the chemical yield of the enzymatic reaction, the yield of the excited state emitter, and the fluorescence quantum yield of the emitter itself.

Factors Influencing the Chemiluminescence Quantum Yield

The quantum yield of the this compound reaction is not a fixed value but is influenced by several experimental parameters. Understanding and controlling these factors is crucial for maximizing the sensitivity and reproducibility of assays utilizing this substrate.

-

pH : The enzymatic activity of alkaline phosphatase is highly pH-dependent, with an optimal pH in the alkaline range. The stability of the dioxetane intermediate and the efficiency of light emission are also influenced by pH.

-

Temperature : As with most enzymatic reactions, temperature affects the rate of the alkaline phosphatase-catalyzed dephosphorylation of this compound. Consequently, temperature can influence the kinetics and intensity of the light emission.

-

Enzyme and Substrate Concentration : The concentration of both alkaline phosphatase and this compound will directly impact the rate of the reaction and the total light output. At very high substrate concentrations, substrate inhibition of the enzyme may occur.

-

Presence of Enhancers : Certain water-soluble polymers and other molecules can significantly enhance the chemiluminescence quantum yield of the this compound reaction.[2] These enhancers are thought to provide a hydrophobic microenvironment that shields the excited state emitter from non-radiative decay pathways, thereby increasing the light output.

Quantitative Data on this compound Chemiluminescence Quantum Yield

While the this compound system is widely used, specific, absolute quantum yield values under varied conditions are not extensively tabulated in readily available literature. The reported efficiency is often presented in relative terms or as a function of assay sensitivity. However, the development of novel enhancer compounds aims to increase the light quantum yield, thereby improving detection accuracy.[3]

Experimental Protocol for Measuring Chemiluminescence Quantum Yield

The determination of the absolute chemiluminescence quantum yield requires a calibrated luminometer capable of measuring the total number of photons emitted from the reaction. The following protocol outlines the general steps for such a measurement.

Instrumentation

-

Luminometer : A sensitive luminometer with a light-tight sample chamber and a calibrated detector (e.g., a photomultiplier tube) is essential. The detector's spectral response must be known and corrected for across the emission wavelength range of this compound.

-

Reaction Vessels : Standard luminometer tubes or microplate wells with low background luminescence are required.

-

Reagent Dispenser : An automated injector or a precise manual pipette is needed for the rapid and reproducible initiation of the reaction.

Reagents

-

This compound Substrate Solution : A solution of this compound in a suitable buffer (e.g., diethanolamine buffer, pH 10.0).

-

Alkaline Phosphatase (ALP) Standard Solution : A solution of ALP with a known concentration and activity.

-

Luminol Light Standard : A solution of luminol with a known chemiluminescence quantum yield for calibration of the luminometer.

Measurement Procedure

-

Luminometer Calibration :

-

Prepare a standard solution of luminol.

-

Initiate the luminol chemiluminescence reaction under controlled conditions.

-

Measure the total light output (in photons) using the luminometer.

-

Calculate a calibration factor for the instrument based on the known quantum yield of the luminol reaction.

-

-

This compound Chemiluminescence Measurement :

-

Pipette a known volume of the this compound substrate solution into the reaction vessel.

-

Place the vessel in the luminometer's sample chamber.

-

Inject a known volume and concentration of the ALP standard solution to initiate the reaction.

-

Immediately start the measurement and integrate the light emission over a defined period, ensuring the entire reaction profile is captured.

-

-

Data Analysis :

-

Correct the measured light output for the instrument's calibration factor to obtain the absolute number of photons emitted.

-

Determine the number of this compound molecules that have reacted. This can be done by ensuring the reaction goes to completion with ALP in excess or by measuring the depletion of this compound using an independent method.

-

Calculate the chemiluminescence quantum yield (ΦCL) using the following formula:

ΦCL = (Total number of photons emitted) / (Number of this compound molecules reacted)

-

Signaling Pathway and Experimental Workflow Diagrams

References

The Thermal Stability of Adamantyl Dioxetanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Adamantyl-substituted 1,2-dioxetanes are a fascinating class of high-energy four-membered ring peroxides. Their remarkable thermal stability, coupled with their ability to generate chemiluminescence upon decomposition, has made them invaluable tools in various scientific disciplines, including immunoassays, nucleic acid detection, and high-throughput screening. This technical guide provides a comprehensive overview of the core principles governing the thermal stability of adamantyl dioxetanes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Concepts in Adamantyl Dioxetane Stability

The exceptional stability of adamantyl dioxetanes, particularly adamantylideneadamantane-1,2-dioxetane, is a key feature that distinguishes them from other less stable dioxetanes.[1][2] This stability is primarily attributed to the steric hindrance provided by the bulky adamantyl groups, which prevents premature decomposition.[1] The puckered structure of bis-adamantyl dioxetane, for instance, hinders the twisting of the C-C bond necessary for thermal decomposition, leading to an extrapolated half-life of 20 years at room temperature.[1]

The thermal decomposition of 1,2-dioxetanes proceeds through the cleavage of the weak O-O bond, followed by the breaking of the C-C bond to yield two carbonyl fragments, one of which is in an electronically excited state.[1][3][4] This process is the source of the characteristic chemiluminescence. Three main mechanistic models have been proposed for this decomposition: a stepwise di-radical mechanism, a concerted pericyclic reaction, and a "merged" or asynchronous concerted mechanism.[1] Theoretical and experimental studies suggest that a two-step biradical mechanism is often favored for adamantyl dioxetanes, where the O-O bond cleaves first, forming a biradical intermediate.[3][5][6]

Quantitative Data on Thermal Stability

The thermal stability of adamantyl dioxetanes can be quantified by parameters such as decomposition temperature, activation energy (Ea), and half-life (t1/2) at specific temperatures. The following table summarizes available quantitative data for adamantylideneadamantane-1,2-dioxetane, a benchmark for stable dioxetanes.

| Compound | Decomposition Temperature (°C) | Activation Energy (Ea) (kcal/mol) | Half-life (t1/2) | Solvent/Conditions |

| Adamantylideneadamantane-1,2-dioxetane | > 165[2] | ~37[7] | 20 years (extrapolated at room temperature)[1] | Solid state/various |

Experimental Protocols for Determining Thermal Stability

The characterization of the thermal stability of adamantyl dioxetanes relies on several key experimental techniques.

Synthesis of Adamantyl Dioxetanes

A common method for the synthesis of adamantyl dioxetanes is the photosensitized singlet oxygenation of the corresponding adamantylidenealkene precursor.

Detailed Methodology:

-

Precursor Preparation: The adamantylidenealkene is synthesized according to established organic chemistry protocols.

-

Photooxygenation: The adamantylidenealkene is dissolved in a suitable solvent, such as methylene chloride, and cooled to a low temperature (e.g., -20 °C).[8][9]

-

Sensitizer Addition: A photosensitizer, such as methylene blue or rose bengal, is added to the solution.

-

Oxygenation: The solution is irradiated with a suitable light source (e.g., a sodium lamp) while oxygen is bubbled through it.

-

Purification: The resulting dioxetane is purified by low-temperature chromatography or recrystallization.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of dioxetanes, including their decomposition temperature and enthalpy of decomposition.[8][9]

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed amount of the purified adamantyl dioxetane is placed in a sealed DSC pan.

-

Instrument Setup: The DSC instrument is calibrated and programmed with a specific heating rate (e.g., 5-20 °C/min).

-

Measurement: The sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference pan.

-

Data Analysis: The resulting thermogram shows an exothermic peak corresponding to the decomposition of the dioxetane. The onset temperature of this peak is taken as the decomposition temperature. The area under the peak is proportional to the enthalpy of decomposition. The activation parameters can be evaluated by performing the experiment at different heating rates.[8][9]

Isothermal Kinetic Measurements via Chemiluminescence

The rate of thermal decomposition of adamantyl dioxetanes can be monitored by measuring the intensity of the emitted chemiluminescence over time at a constant temperature.[8][9]

Detailed Methodology:

-

Sample Preparation: A solution of the adamantyl dioxetane in a high-boiling, inert solvent (e.g., xylene) is prepared.

-

Temperature Control: The solution is placed in a thermostatically controlled cell within a luminometer or a spectrofluorometer.

-

Data Acquisition: The chemiluminescence intensity is recorded as a function of time.

-

Kinetic Analysis: The decay of the chemiluminescence intensity follows first-order kinetics. The rate constant (k) for the decomposition can be determined by plotting the natural logarithm of the intensity versus time. The activation energy (Ea) can be calculated by measuring the rate constant at different temperatures and applying the Arrhenius equation.

Visualizing the Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the key processes involved in the thermal decomposition of adamantyl dioxetanes.

Caption: Thermal decomposition pathway of an adamantyl dioxetane.

Caption: Experimental workflow for adamantyl dioxetane synthesis and analysis.

Conclusion

The remarkable thermal stability of adamantyl dioxetanes, underpinned by their unique structural features, has cemented their importance in various fields. A thorough understanding of their decomposition kinetics and the experimental methodologies used to characterize their stability is crucial for their effective application. This guide provides a foundational resource for researchers and professionals working with these versatile chemiluminescent molecules, offering both the theoretical framework and the practical knowledge necessary for their successful implementation.

References

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A combined theoretical and experimental study on the mechanism of spiro -adamantyl-1,2-dioxetanone decomposition - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26575H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. worldscientific.com [worldscientific.com]

- 9. worldscientific.com [worldscientific.com]

Methodological & Application

Revolutionizing Immunoassays: Ultrasensitive Detection with AMPPD

Harnessing the power of chemiluminescence, 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD) has emerged as a cornerstone for ultrasensitive enzyme-linked immunosorbent assays (ELISAs). Its application allows for the detection of exceedingly low concentrations of analytes, pushing the boundaries of diagnostics and life science research. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for high-sensitivity immunoassays.

This compound is a chemiluminescent substrate for alkaline phosphatase (AP), an enzyme commonly conjugated to secondary antibodies in ELISAs. The enzymatic dephosphorylation of this compound triggers a cascade of chemical reactions that result in the emission of sustained, high-intensity light. This light output, measured in Relative Light Units (RLU), is directly proportional to the amount of analyte present in the sample, enabling precise quantification. The superior signal-to-noise ratio of this compound-based assays offers a significant advantage over traditional colorimetric and fluorescent methods, often resulting in a multi-fold increase in sensitivity.

Key Advantages of this compound in Ultrasensitive ELISAs:

-

Exceptional Sensitivity: Detect analytes at picogram or even femtogram levels.

-

Wide Dynamic Range: Accurately quantify analytes over several orders of magnitude.

-

Low Background: Minimal non-specific signal results in a superior signal-to-noise ratio.

-

Sustained Signal: The "glow" kinetics of the light emission allows for flexible measurement times.

Quantitative Data Summary

The enhanced sensitivity of chemiluminescent substrates like this compound over traditional colorimetric substrates is well-documented. The following tables summarize the comparative performance for the detection of various cytokines.

Table 1: Comparison of Detection Limits for Murine Cytokines

| Cytokine | Chemiluminescent Substrate (this compound) | Colorimetric Substrate (TMB) | Fold Increase in Sensitivity |

| Mouse IL-12 p70 | 2.9 pg/mL | 83.3 pg/mL | 29-fold |

| Mouse IL-4 | 2.1 pg/mL | 25.0 pg/mL | 12-fold |

Data synthesized from studies comparing the sensitivity of standard colorimetric ELISAs with corresponding chemiluminescent assays.[1]

Table 2: Comparison of Detection Limits for Human Cytokines

| Cytokine | Chemiluminescent Substrate (this compound) | Colorimetric Substrate (pNPP) | Fold Increase in Sensitivity |

| Human IL-4 | 3.9 pg/mL | 62.5 pg/mL | 16-fold |

| Human IL-23 | 26.3 pg/mL | 131 pg/mL | 5-fold |

Data compiled from research articles directly comparing the performance of chemiluminescent and colorimetric substrates for human cytokine detection.[1][2]

Signaling Pathway Analysis: NF-κB Activation

Ultrasensitive ELISAs using this compound are invaluable for studying signaling pathways that involve low-abundance signaling molecules. A prime example is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of immune and inflammatory responses.[3] The activation of this pathway by stimuli such as pro-inflammatory cytokines leads to the translocation of NF-κB into the nucleus, where it induces the expression of target genes, including various cytokines. An ultrasensitive ELISA can be employed to detect the minute quantities of these induced cytokines secreted by cells, providing a quantitative measure of NF-κB pathway activation.

Experimental Protocols

General Ultrasensitive Sandwich ELISA Workflow

The following diagram outlines the key steps in a typical ultrasensitive sandwich ELISA utilizing this compound.

Detailed Protocol for an Ultrasensitive Chemiluminescent ELISA

This protocol provides a general framework. Optimal concentrations, incubation times, and temperatures should be determined empirically for each specific assay.

Materials:

-

High-binding 96-well microplates (white, opaque plates are recommended for chemiluminescence)

-

Capture antibody specific for the analyte of interest

-

Recombinant antigen standard

-

Biotinylated detection antibody specific for the analyte of interest

-

Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate

-

This compound substrate solution

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Assay diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)

-

Microplate luminometer

Procedure:

-

Plate Coating:

-

Dilute the capture antibody to a pre-optimized concentration (e.g., 1-4 µg/mL) in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

-

Add 100 µL of the diluted capture antibody to each well of the microplate.

-

Seal the plate and incubate overnight at 4°C.

-

-

Washing:

-

Aspirate the coating solution from each well.

-

Wash the plate 3-5 times with 300 µL of wash buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Seal the plate and incubate for 1-2 hours at room temperature (RT) or 37°C.

-

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Sample and Standard Incubation:

-

Prepare serial dilutions of the recombinant antigen standard in assay diluent.

-

Add 100 µL of the standards and samples to the appropriate wells.

-

Seal the plate and incubate for 2 hours at RT or overnight at 4°C.

-

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Detection Antibody Incubation:

-

Dilute the biotinylated detection antibody to its optimal concentration (e.g., 0.25-2 µg/mL) in assay diluent.

-

Add 100 µL of the diluted detection antibody to each well.

-

Seal the plate and incubate for 1-2 hours at RT.

-

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Enzyme Conjugate Incubation:

-

Dilute the Strep-AP conjugate to its recommended working concentration in assay diluent.

-

Add 100 µL of the diluted conjugate to each well.

-

Seal the plate and incubate for 30-60 minutes at RT, protected from light.

-

-

Washing:

-

Perform a more stringent wash, typically 5-7 times, as described in step 2.

-

-

Chemiluminescent Reaction and Measurement:

-

Equilibrate the this compound substrate solution to RT.

-

Add 100 µL of the this compound substrate to each well.

-

Incubate for 5-15 minutes at RT in the dark. The optimal incubation time may vary depending on the substrate formulation and desired signal intensity.

-

Measure the light output (RLU) using a microplate luminometer.

-

-

Data Analysis:

-

Subtract the average RLU of the blank wells from all other readings.

-

Generate a standard curve by plotting the RLU values against the corresponding concentrations of the standards.

-

Determine the concentration of the analyte in the samples by interpolating their RLU values from the standard curve.

-

References

- 1. Comparison of chemiluminescent assays and colorimetric ELISAs for quantification of murine IL-12, human IL-4 and murine IL-4: chemiluminescent substrates provide markedly enhanced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization, comparison, and application of colorimetric vs. chemiluminescence based indirect sandwich ELISA for measurement of human IL-23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

protocol for Western blot using 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane

These application notes provide a detailed protocol for performing a Western blot using the chemiluminescent substrate 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD). This substrate enables the highly sensitive detection of proteins when used in conjunction with an alkaline phosphatase (AP)-conjugated secondary antibody.

Introduction

Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample. The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. Chemiluminescent detection using substrates like this compound offers high sensitivity and a broad dynamic range, making it a popular choice for protein analysis.[1][2][3]

This compound is a 1,2-dioxetane substrate that, upon dephosphorylation by alkaline phosphatase, becomes unstable and decomposes, emitting light at a maximum wavelength of 477 nm. This sustained chemiluminescence can be detected by various imaging systems, including CCD cameras or X-ray film.

Data Presentation

| Parameter | Value | Reference |

| Detection Limit | 125 pg (1.6 fmol) of human transferrin | [4] |

| Substrate Concentration | 0.4 mM | [5] |

| Incubation Time | 20 minutes (starting point) | [5] |

| Chemiluminescent Signal Duration | Can be stable for hours | [1][3] |

Experimental Protocols

This protocol outlines the key steps for performing a Western blot with this compound-based chemiluminescent detection.

Sample Preparation and Gel Electrophoresis

-

Cell Lysis: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation: Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the desired separation is achieved.

Protein Transfer

-

Membrane Activation (for PVDF): If using a polyvinylidene fluoride (PVDF) membrane, briefly activate it in methanol. For nitrocellulose membranes, this step is not necessary.

-

Transfer Setup: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and a final sponge. Ensure there are no air bubbles between the gel and the membrane.

-

Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage will depend on the size of the proteins and the specific transfer system being used.

Immunodetection

-

Blocking: After transfer, block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)). This step prevents non-specific binding of the antibodies to the membrane.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer at the manufacturer's recommended concentration. This incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase (AP)-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions. This incubation is typically for 1 hour at room temperature with gentle agitation.

-

Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST to remove the unbound secondary antibody. A final wash in Tris-buffered saline (TBS) without Tween-20 is recommended before substrate incubation.

Chemiluminescent Detection with this compound

-

Substrate Preparation: Prepare the this compound working solution according to the manufacturer's instructions. A common starting concentration is 0.4 mM in a suitable assay buffer (e.g., 0.1 M diethanolamine, 1 mM MgCl₂, pH 10.0).

-

Substrate Incubation: Place the membrane on a clean, flat surface and add the this compound working solution, ensuring the entire surface of the membrane is covered. Incubate for 5-20 minutes at room temperature. The optimal incubation time may need to be determined empirically.

-

Signal Detection: Remove the excess substrate by gently touching the edge of the membrane to a paper towel. Place the membrane in a plastic sheet protector or a clear plastic wrap to prevent it from drying out.

-

Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film. Multiple exposures may be necessary to obtain the optimal signal-to-noise ratio.

Mandatory Visualization

Below are diagrams illustrating the Western blot workflow and a relevant signaling pathway often studied using this technique.

Caption: Workflow for Western blotting with this compound chemiluminescent detection.

Caption: Simplified EGFR signaling pathway, often analyzed by Western blot.

References

- 1. Chemiluminescent Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. azurebiosystems.com [azurebiosystems.com]

- 3. Chemiluminescent Western blotting [jacksonimmuno.com]

- 4. Improved chemiluminescent western blotting procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application of AMPPD in Nucleic Acid Hybridization Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemiluminescent detection methods have become a cornerstone of modern molecular biology, offering a sensitive, fast, and non-radioactive alternative for the detection of nucleic acids. Among the various chemiluminescent substrates, 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane, commonly known as AMPPD, has emerged as a robust and highly sensitive substrate for alkaline phosphatase (AP) in nucleic acid hybridization assays such as Southern and Northern blotting. When an alkaline phosphatase-conjugated probe binds to its target nucleic acid, the enzyme catalyzes the dephosphorylation of this compound. This reaction generates an unstable dioxetane anion that decomposes and emits sustained, high-intensity light at a wavelength of 470 nm.[1][2] This prolonged signal allows for convenient detection using X-ray film or CCD imaging systems, providing excellent sensitivity that can surpass traditional radioactive methods.[3]

This document provides detailed application notes and protocols for the use of this compound in nucleic acid hybridization assays, designed to guide researchers, scientists, and drug development professionals in optimizing their experimental workflows for sensitive and reliable target detection.

Principle of this compound-Based Detection

The core of this compound-based detection lies in a two-step enzymatic reaction. First, a nucleic acid probe (DNA or RNA) labeled with biotin or digoxigenin is hybridized to the target sequence immobilized on a membrane. Subsequently, an enzyme conjugate, typically streptavidin-alkaline phosphatase or anti-digoxigenin-alkaline phosphatase, is introduced and binds to the labeled probe. The membrane is then incubated with a solution containing this compound. The alkaline phosphatase enzyme on the probe cleaves the phosphate group from the this compound molecule.[4] This dephosphorylation event renders the this compound molecule unstable, leading to its decomposition and the emission of light, which is then captured to visualize the location and quantity of the target nucleic acid.

Below is a diagram illustrating the signaling pathway of this compound-based chemiluminescent detection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. Genomic Southern analysis with alkaline-phosphatase-conjugated oligonucleotide probes and the chemiluminescent substrate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lib3.dss.go.th [lib3.dss.go.th]

Application Notes: High-Sensitivity Chemiluminescent Detection of Proteins with AMPPD

Application Notes and Protocols for Chemiluminescent Magnetic Enzyme-Linked Immunoassay (CM-ELISA) Detection of E. coli using AMPPD

For Researchers, Scientists, and Drug Development Professionals

Introduction